2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide
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Overview
Description
2-Chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide is a chemical compound with the molecular formula C₁₄H₁₉ClNO. It is a derivative of propanamide and contains a chloro group and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide typically involves the following steps:
Preparation of 5,6,7,8-tetrahydronaphthalen-2-yl ethylamine: : This intermediate can be synthesized through the reduction of 5,6,7,8-tetrahydronaphthalene-2-carboxaldehyde using a suitable reducing agent such as sodium borohydride.
Chloroacetylation: : The ethylamine derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetyl derivative.
Amide Formation: : Finally, the chloroacetyl derivative is treated with ammonia or an ammonium salt to form the desired amide compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: : Reduction reactions can lead to the formation of amines or alcohols.
Substitution: : The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: : Nucleophiles such as sodium hydroxide, ammonia, and various alkyl halides are employed.
Major Products Formed
Oxidation: : this compound can be oxidized to form 2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanoic acid.
Reduction: : Reduction can yield 2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamine.
Substitution: : Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
In biological research, 2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its derivatives can be explored for potential biological activities.
Medicine
The compound and its derivatives may have potential medicinal applications. They can be investigated for their pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry
In the industrial sector, this compound can be utilized in the production of various chemical products. It can be employed as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide
2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]butanamide
2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]pentanamide
Uniqueness
2-Chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide is unique due to its specific structural features, such as the presence of the chloro group and the tetrahydronaphthalene moiety. These features can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c1-10(16)15(18)17-11(2)13-8-7-12-5-3-4-6-14(12)9-13/h7-11H,3-6H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHJSEKPLJLDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCCC2)C=C1)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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